Desmethyl rizatriptan

描述

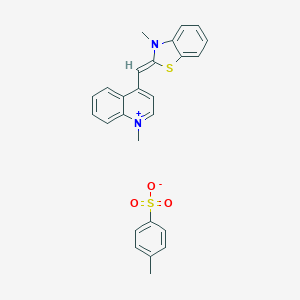

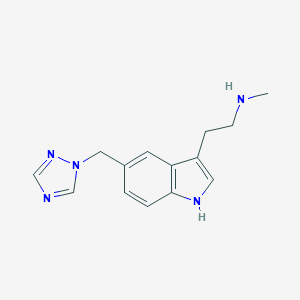

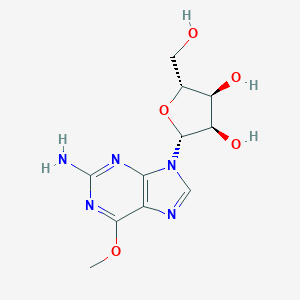

Desmethyl Rizatriptan is an impurity formed during the synthesis of Rizatriptan Benzoate, a medication used for treating migraines. Desmethyl Rizatriptan, along with other impurities, arises in the bulk synthesis process, highlighting the need for precise analytical methods to characterize these substances for quality control (Sarma et al., 2008).

Synthesis Analysis

Desmethyl Rizatriptan is synthesized as a byproduct in the production of Rizatriptan Benzoate. The synthesis process of Rizatriptan involves several steps, including the formation of impurities like Desmethyl Rizatriptan. This necessitates the development of novel, simple processes for the preparation and purification of Rizatriptan and its impurities to ensure the pharmaceutical quality of the final product (Sarma et al., 2008).

Molecular Structure Analysis

Rizatriptan and its derivatives, including Desmethyl Rizatriptan, share similar bond lengths and angles with other triptans such as sumatriptan and zolmitriptan. However, they differ in their side-chain orientations. The precise molecular structure affects the drug's efficacy and pharmacokinetics, indicating the importance of understanding these molecular differences (Ravikumar et al., 2007).

Chemical Reactions and Properties

The chemical stability of Rizatriptan Benzoate, including its impurities like Desmethyl Rizatriptan, has been studied under various conditions. Rizatriptan Benzoate undergoes degradation under basic conditions and shows considerable degradation when exposed to oxidative stress. This stability profile is crucial for the development of a stability-indicating method for its quantitative determination (Rao et al., 2006).

Physical Properties Analysis

The physical properties of Rizatriptan and its impurities, such as Desmethyl Rizatriptan, influence their formulation and therapeutic efficacy. Studies focused on developing Rizatriptan-loaded oral fast-dissolving films have investigated parameters like film thickness, disintegration time, folding endurance, tensile strength, percent elongation, moisture content, and water uptake. These properties are vital for ensuring the rapid onset of action and patient compliance (Shah et al., 2022).

Chemical Properties Analysis

Analytical methods such as UV spectrophotometric and spectrofluorimetric have been developed for the determination of Rizatriptan in tablet forms, which can also apply to Desmethyl Rizatriptan. These methods provide a basis for the quantitative analysis of Rizatriptan and its impurities in pharmaceutical dosage forms, crucial for quality control and ensuring the safety and efficacy of the medication (Altinoz et al., 2002).

科研应用

Synthesis and Characterization of Impurities : Desmethyl rizatriptan is identified as a potential impurity in the synthesis of rizatriptan benzoate, a medication used for treating migraines and severe headaches (Sarma et al., 2008).

Mechanism of Action in Migraines : Rizatriptan, the primary compound, inhibits neurogenic dural vasodilation and extravasation, actions that are likely significant in its anti-migraine effects (Williamson et al., 1997). It acts as a selective agonist of 5-hydroxytryptophan1B/1D receptors, showing superior efficacy over placebo and other migraine treatments (Krymchantowski & Bigal, 2005).

Efficacy in Migraine Treatment : Rizatriptan has emerged as a highly efficacious 5-HT1B/1D agonist for acute migraine therapy, showing potential for broader clinical applications (Mannix, 2008).

Molecular Effects in Migraine Models : It effectively treats migraines by reducing levels of CGRP and CCK in the endogenous pain modulatory system, as demonstrated in rat migraine models (Yao et al., 2015).

Comparative Efficacy : Studies have compared rizatriptan with other migraine treatments, finding it to be more effective and fast-acting in relieving headache pain and associated symptoms (Goldstein et al., 1998).

Side Effects and Risks : However, it's important to note that rizatriptan and similar drugs may induce peripheral vasospasm, leading to complications like renal infarction (Fulton et al., 2006).

Drug Interactions : Studies have also investigated the effects of drug interactions, such as the potentiation of rizatriptan action by moclobemide, a MAO-A inhibitor (van Haarst et al., 1999).

Safety And Hazards

未来方向

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

性质

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl rizatriptan | |

CAS RN |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

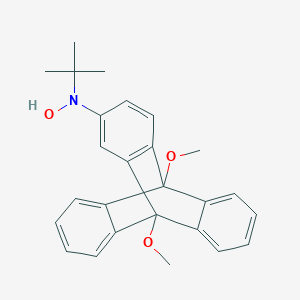

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

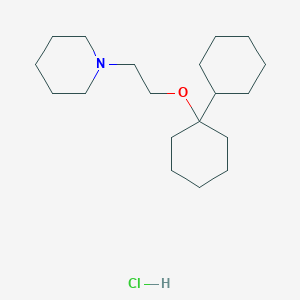

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

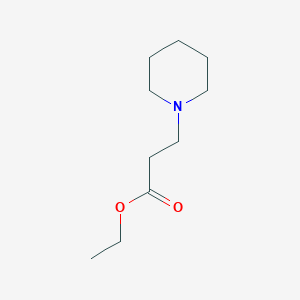

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)